molecular formula C16H12N2O B14263176 Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone CAS No. 135659-90-4

Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone

Katalognummer: B14263176
CAS-Nummer: 135659-90-4
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: QPVMIWVVFJEJCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone typically involves the reaction of acetophenone with phenylhydrazine. This reaction proceeds through a condensation step followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonyl group at the 3-position of the pyrazole ring distinguishes it from other similar compounds and can lead to different interactions with molecular targets .

Eigenschaften

135659-90-4

Molekularformel

C16H12N2O

Molekulargewicht

248.28 g/mol

IUPAC-Name

phenyl-(1-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C16H12N2O/c19-16(13-7-3-1-4-8-13)15-11-12-18(17-15)14-9-5-2-6-10-14/h1-12H

InChI-Schlüssel

QPVMIWVVFJEJCL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.